Methyl 2-amino-3-isobutoxybenzoate
Description
Methyl 2-amino-3-isobutoxybenzoate is a substituted methyl benzoate derivative characterized by an amino group at the 2-position and an isobutoxy group at the 3-position of the benzene ring. This structural configuration imparts unique physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research. Its synthesis typically involves multi-step reactions, including esterification and substitution processes, as exemplified by procedures for analogous methyl 2-benzoylamino-3-oxobutanoate derivatives .
Properties
IUPAC Name |
methyl 2-amino-3-(2-methylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-10-6-4-5-9(11(10)13)12(14)15-3/h4-6,8H,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBMICTZOAXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methyl Esters of Substituted Benzoates
Methyl 2-amino-3-isobutoxybenzoate shares functional group similarities with other methyl esters, such as methyl laurate (dodecanoic acid methyl ester) and communic acid methyl esters. Key distinctions arise from substituent effects:

*Calculated based on structural formula.
- Physicochemical Properties: Methyl laurate, a linear aliphatic ester, exhibits higher hydrophobicity compared to aromatic esters like this compound, which has polar amino and ether groups enhancing solubility in polar solvents .
- Synthetic Complexity: The synthesis of this compound requires regioselective substitution, akin to methods for methyl 2-benzoylamino-3-arylaminobut-2-enoates, where catalytic PTSA or PPA is used to achieve high yields . In contrast, simpler esters like methyl laurate are synthesized via direct esterification of fatty acids .
Functional Analog: 2-Aminobenzamides
2-Aminobenzamide derivatives, such as those in , share the 2-amino aromatic motif but replace the ester group with an amide. This substitution significantly alters bioactivity and stability:
- Bioactivity: 2-Aminobenzamides are extensively studied as enzyme inhibitors (e.g., PARP inhibitors) due to their hydrogen-bonding capacity, whereas methyl esters like the target compound may exhibit herbicidal activity via different mechanisms .
- Stability: The ester group in this compound is more hydrolytically labile than the amide bond in 2-aminobenzamides, impacting shelf-life and metabolic pathways .
Analytical Characterization
Gas chromatography (GC) data for resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) show retention time variations dependent on branching and functional groups . This compound, with its aromatic backbone and polar substituents, would likely exhibit distinct retention behavior compared to terpene-based esters.
Key Research Findings and Implications
- Synthetic Efficiency: The use of PPA or PTSA catalysts in related syntheses suggests that this compound could be optimized for industrial-scale production .
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